molecular formula C10H11NO5 B2611923 Methyl 4-(1-hydroxy-2-nitroethyl)benzoate CAS No. 90923-10-7

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate

Cat. No. B2611923
CAS RN: 90923-10-7
M. Wt: 225.2
InChI Key: LNECTYJAMWFQHJ-UHFFFAOYSA-N
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Description

“Methyl 4-(1-hydroxy-2-nitroethyl)benzoate” is an intermediate used in the synthesis of phthalides and isocumarins that functions as synthons for a variety of natural compounds . It contains a total of 27 bonds; 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitro group (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “Methyl 4-(1-hydroxy-2-nitroethyl)benzoate”. It is suggested to inquire with suppliers or manufacturers for more details.


Molecular Structure Analysis

“Methyl 4-(1-hydroxy-2-nitroethyl)benzoate” has a complex molecular structure. It contains a total of 27 bonds; 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitro group (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Scientific Research Applications

Catalytic Nanoreactors for Ester Hydrolysis

Research on catalytic nanoreactors involving 4-nitrophenyl benzoate derivatives, such as Methyl 4-(1-hydroxy-2-nitroethyl)benzoate, has been conducted. These studies explore the hydrolysis of 4-nitrophenyl benzoate in the presence of various ionene nanoreactors. The research revealed that the hydrophobic microdomains created by these ionenes play a critical role in the catalytic hydrolysis of benzoate esters (Berlamino et al., 2010).

Mesomorphic Properties of Liquid Crystals

Another area of interest is the study of mesomorphic properties of liquid crystals involving 4-nitrophenyl benzoates. These studies have shown how substituents, including hydroxyl groups, can impact the liquid crystalline properties of these compounds. The research indicates that certain substituents can enhance the nematic and smectic properties of the benzoate derivatives (Takenaka & Teshima, 1994).

Photopolymerization Applications

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate derivatives are also explored in the field of photopolymerization. Studies on similar compounds have demonstrated their potential as effective photoinitiators and photocure candidates for thin film and coating applications. The research highlights their efficiency in initiating polymerization under UV irradiation, offering promising applications in material sciences (Guillaneuf et al., 2010).

Optical, Thermal, and Mechanical Properties

Studies on the optical, thermal, and mechanical properties of related methyl benzoate crystals, such as Methyl 4-hydroxybenzoate, provide insights into the material properties of these compounds. This research is essential for understanding how these compounds can be utilized in various industrial and scientific applications (Vijayan et al., 2003).

Non-Halogenated Extraction Solvent Applications

Methyl benzoate, a related compound, has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction. This application demonstrates the potential of Methyl 4-(1-hydroxy-2-nitroethyl)benzoate in similar extraction processes, highlighting its relevance in analytical chemistry and environmental studies (Kagaya & Yoshimori, 2012).

properties

IUPAC Name

methyl 4-(1-hydroxy-2-nitroethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-16-10(13)8-4-2-7(3-5-8)9(12)6-11(14)15/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNECTYJAMWFQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate

Citations

For This Compound
2
Citations
Z Sixuan, L Xiangrui, L Wenxin, R Weidong… - Chinese Journal of …, 2022 - sioc-journal.cn
The Henry-type reaction of bromonitromethane with various aldehydes for the efficient synthesis of 2-nitro-alkan-1-ols by using inexpensive and commercial iron powder as reaction …
Number of citations: 4 sioc-journal.cn
张斯旋, 李祥瑞, 李文欣, 饶卫东, 葛丹华, 沈志良… - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: xueqiangchu@njtech.edu.cn; gedanhua@njtech.edu.cn. Received July 23, …
Number of citations: 2 sioc-journal.cn

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